molecular formula C40H78N18O11 B12389914 Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2

Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2

Cat. No.: B12389914
M. Wt: 987.2 g/mol
InChI Key: FDCBNCDCLDMQDU-BRXOZAAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Serves as an inhibitor of myosin light chain kinase phosphorylation, making it useful in studies of muscle contraction and signal transduction.

    Medicine: Investigated for its potential therapeutic applications in conditions involving abnormal muscle contraction.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays

Mechanism of Action

The primary mechanism of action of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 involves its role as an inhibitor of myosin light chain kinase phosphorylation. By binding to the calmodulin-binding domain of the enzyme, it prevents the phosphorylation of myosin light chains, thereby inhibiting muscle contraction. This interaction affects various molecular targets and pathways involved in muscle function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus, which can influence its binding affinity and inhibitory activity compared to other similar peptides .

Properties

Molecular Formula

C40H78N18O11

Molecular Weight

987.2 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

FDCBNCDCLDMQDU-BRXOZAAOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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